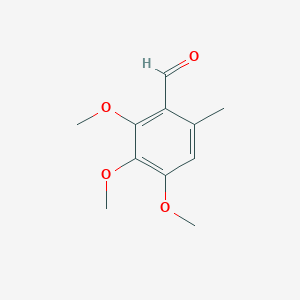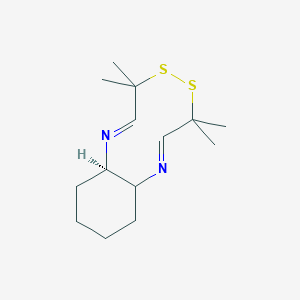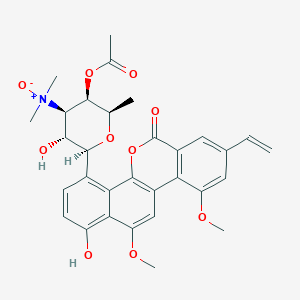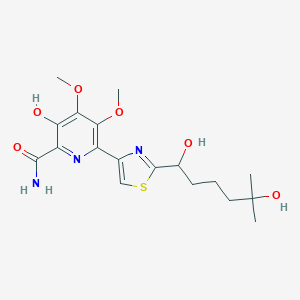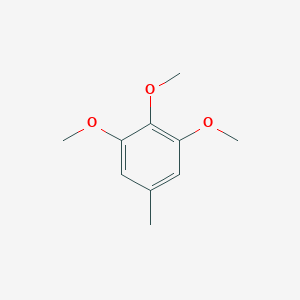
(R)-Methyl 1-methylpyrrolidine-2-carboxylate
説明
Synthesis Analysis
The synthesis of (R)-Methyl 1-methylpyrrolidine-2-carboxylate involves several efficient and practical methods. Zhao et al. (2006) described a high-yielding synthesis approach starting from readily available materials, achieving over 99% optical purity and 83% overall yield in just four steps (Zhao et al., 2006). Hao (2007) synthesized (R)-2-Methylpyrrolidine via Wittig-Horner reaction and catalytic hydrogenation, achieving a 63% overall yield (Hao, 2007).
Molecular Structure Analysis
The molecular structure of (R)-Methyl 1-methylpyrrolidine-2-carboxylate and its derivatives has been studied through various analytical techniques. Gupta et al. (1995) determined the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, highlighting the compound's monoclinic space group and detailed molecular arrangement (Gupta et al., 1995).
Chemical Reactions and Properties
Copper-catalyzed N-arylation of amides using (S)-N-Methylpyrrolidine-2-carboxylate as the ligand has been explored, demonstrating its efficiency in synthesizing a variety of N-arylamides under mild conditions (Wang et al., 2010). Furthermore, the compound's role in the synthesis of chiral platinum(II) complexes and its application in cytotoxicity studies against ovarian cancer lines have been documented, highlighting its versatility in medicinal chemistry (Diakos et al., 2009).
Physical Properties Analysis
The physical properties of (R)-Methyl 1-methylpyrrolidine-2-carboxylate derivatives have been studied extensively. For example, the crystal structure, vibrational, optical, and dielectric properties of specific derivatives have been reported, providing insight into the compound's interactions and behaviors in various conditions (Tahar et al., 2013).
科学的研究の応用
Dielectrically Controlled Enantiomeric Resolution
The research by Sakurai et al. (2006) explored the molecular mechanism of dielectrically controlled resolution (DCR) in (R)- and (S)-2-Methylpyrrolidine by (R,R)-Tartaric Acid. It revealed that (R)-Methyl 1-methylpyrrolidine-2-carboxylate and its enantiomers could be preferentially resolved from specific mixed solvents. The study provided insights into the molecular interactions and crystal structures influencing the resolution process, highlighting its potential application in chiral space recognition and enantiomeric separation processes in scientific research (Sakurai et al., 2006).
Applications in Synthetic Chemistry
The work by Zhao et al. (2006) and Hao (2007) provided methods for the efficient and practical synthesis of (R)-2-methylpyrrolidine, which is closely related to (R)-Methyl 1-methylpyrrolidine-2-carboxylate. These methods involved scalable procedures and yielded high optical purity, indicating the compound's importance in synthetic chemistry and potential applications in the preparation of other complex molecules (Zhao et al., 2006); (Hao, 2007).
Organocatalysis and Medicinal Chemistry
Ruiz-Olalla et al. (2015) demonstrated that densely substituted L-Proline esters, including homochiral methyl 4-aminopyrrolidine-2-carboxylates, can act as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This underscores the compound's role in facilitating chemical reactions with precise enantioselectivity, a critical aspect in the development of pharmaceuticals and fine chemicals (Ruiz-Olalla et al., 2015).
Wang et al. (2010) discovered that (S)-N-methylpyrrolidine-2-carboxylate serves as an efficient ligand in the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. This implies its potential utility in facilitating complex organic synthesis processes, contributing to advancements in medicinal chemistry and material sciences (Wang et al., 2010).
Safety and Hazards
This compound has a warning signal word . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H227 (Combustible liquid) . The precautionary statements include P501 (Dispose of contents/container to…), P210 (Keep away from heat/sparks/open flames/hot surfaces), P264 (Wash hands thoroughly after handling), and others .
特性
IUPAC Name |
methyl (2R)-1-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUFOSSZLFNPQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1-methylpyrrolidine-2-carboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
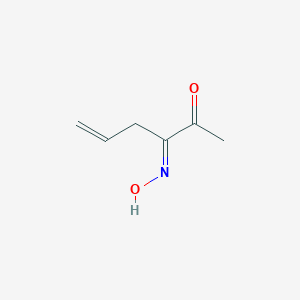
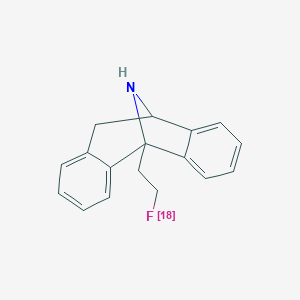
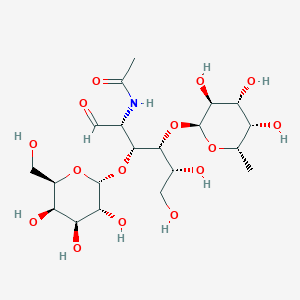

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
